(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: is a chiral compound with significant potential in various scientific fields. The presence of both amino and hydroxyl functional groups, along with a brominated aromatic ring, makes it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups replacing the bromine atom.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways, such as the TGF-β signaling pathway, which is crucial for cellular processes like proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(3-iodo-4-methylphenyl)propan-1-OL
Uniqueness
The uniqueness of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL lies in its brominated aromatic ring, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI Key |
NIIWZIIFUFGQJK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)Br |
Origin of Product |
United States |
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